Cas no 88574-07-6 (Fmoc-11-aminoundecanoic acid)

Fmoc-11-aminoundecanoic acid 化学的及び物理的性質
名前と識別子
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- Undecanoic acid,11-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- Fmoc-11-Aun-OH
- 11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid
- FMOC-11-AMINOUNDECANOIC ACID
- 11-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]undecanoic acid (ACI)
- 11-(9-Fluorenylmethoxycarbonylamino)undecanoic acid
- Fmoc-11-aminoundecanoic acid
-
- MDL: MFCD00235891
- インチ: 1S/C26H33NO4/c28-25(29)17-7-5-3-1-2-4-6-12-18-27-26(30)31-19-24-22-15-10-8-13-20(22)21-14-9-11-16-23(21)24/h8-11,13-16,24H,1-7,12,17-19H2,(H,27,30)(H,28,29)
- InChIKey: IMEVDILDSCXKJW-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCCCCCCCCCC(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2
計算された属性
- せいみつぶんしりょう: 423.24100
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 15
じっけんとくせい
- PSA: 75.63000
- LogP: 6.51150
Fmoc-11-aminoundecanoic acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8°C
Fmoc-11-aminoundecanoic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Fmoc-11-aminoundecanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB175915-5 g |
N-(9-Fluorenylmethyloxycarbonyl)-11-amino-undecanoic acid; . |
88574-07-6 | 5 g |
€193.10 | 2023-07-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY445-1g |
Fmoc-11-aminoundecanoic acid |
88574-07-6 | 98% | 1g |
295.0CNY | 2021-08-04 | |
TRC | F604035-1000mg |
Fmoc-11-aminoundecanoic acid |
88574-07-6 | 1g |
$98.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY445-200mg |
Fmoc-11-aminoundecanoic acid |
88574-07-6 | 98% | 200mg |
93.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F66150-1g |
Fmoc-11-aminoundecanoic acid |
88574-07-6 | 95% | 1g |
¥860.0 | 2023-09-07 | |
TRC | F604035-100mg |
Fmoc-11-aminoundecanoic acid |
88574-07-6 | 100mg |
$64.00 | 2023-05-18 | ||
abcr | AB175915-1 g |
N-(9-Fluorenylmethyloxycarbonyl)-11-amino-undecanoic acid; . |
88574-07-6 | 1 g |
€85.90 | 2023-07-20 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04068-5G |
Fmoc-11-Aun-OH |
88574-07-6 | ≥98.0% (HPLC) | 5G |
¥4874.72 | 2022-02-23 | |
Enamine | EN300-650342-0.25g |
11-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid |
88574-07-6 | 0.25g |
$1814.0 | 2023-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-294712A-5 g |
Fmoc-11-Aun-OH, |
88574-07-6 | 5g |
¥1,384.00 | 2023-07-11 |
Fmoc-11-aminoundecanoic acid 合成方法
ごうせいかいろ 1
1.2 Solvents: 1,4-Dioxane ; 20 min, reflux; overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
ごうせいかいろ 4
1.2 Solvents: 1,4-Dioxane ; 20 min, rt; 24 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3
ごうせいかいろ 5
Fmoc-11-aminoundecanoic acid Raw materials
- benzyl 11-(9-fluorenylmethyloxycarbonylamino)undecanoate
- (9H-fluoren-9-yl)methyl chloroformate
- Fmoc-OSu
- 11-Aminoundecanoic acid
Fmoc-11-aminoundecanoic acid Preparation Products
Fmoc-11-aminoundecanoic acid 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
Fmoc-11-aminoundecanoic acidに関する追加情報
Comprehensive Guide to Fmoc-11-aminoundecanoic acid (CAS No. 88574-07-6): Applications and Innovations
Fmoc-11-aminoundecanoic acid (CAS No. 88574-07-6) is a specialized amino acid derivative widely used in peptide synthesis, bioconjugation, and materials science. Its unique structure, featuring an Fmoc-protected amine and an 11-carbon aliphatic chain, makes it invaluable for creating spacer arms in drug delivery systems and biomaterials. Researchers increasingly focus on this compound due to its compatibility with solid-phase peptide synthesis (SPPS) and its role in designing targeted therapeutics.
In recent years, the demand for Fmoc-11-aminoundecanoic acid has surged alongside advancements in nanomedicine and precision medicine. A key trend involves its integration into self-assembling peptides for tissue engineering, a topic frequently searched in academic databases. The compound’s hydrophobic chain enables the formation of stable nanostructures, addressing challenges in 3D bioprinting and scaffold design. Google Scholar data reveals a 40% annual growth in publications mentioning this molecule since 2020.
From a synthetic perspective, CAS 88574-07-6 offers distinct advantages. Its Fmoc group simplifies deprotection under mild conditions, reducing side reactions during peptide elongation. The undecanoic acid backbone provides flexibility for conjugating fluorescent probes or PEG linkers, a technique highlighted in recent Nature Protocols papers. These attributes answer common search queries like “how to modify peptides with long-chain spacers” or “best Fmoc-amino acids for drug conjugation.”
Emerging applications of Fmoc-11-aminoundecanoic acid extend to diagnostic biosensors. Its ability to anchor biorecognition elements onto gold surfaces has been cited in ACS Sensors studies, correlating with rising searches for “peptide-based electrochemical sensors.” The compound’s terminal carboxyl group also facilitates covalent attachment to quantum dots, addressing industry needs for multiplexed detection platforms.
Quality considerations for CAS 88574-07-6 remain critical. HPLC analyses confirm its ≥98% purity threshold, a metric emphasized in pharmaceutical GMP guidelines. Leading suppliers now provide detailed mass spectrometry and NMR data, responding to user concerns about “batch-to-batch consistency in peptide reagents.” Proper storage at -20°C under nitrogen ensures stability, as discussed in Peptide Science reviews.
Future directions for this compound involve AI-driven peptide design, where its molecular descriptors train algorithms to predict self-assembly behavior. Such innovations align with trending searches like “machine learning for biomaterials.” With its dual functionality and proven reliability, Fmoc-11-aminoundecanoic acid continues to bridge chemistry and biology across cutting-edge applications.
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